molecular formula C20H21F3N4O2 B15154283 4-hydroxy-2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B15154283
M. Wt: 406.4 g/mol
InChI Key: AMHLZKUKRDJODE-UHFFFAOYSA-N
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Description

2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound featuring a trifluoromethyl group, a piperidine ring, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the strong electron-withdrawing properties of the trifluoromethyl group to stabilize the intermediate radicals, facilitating the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the piperidine ring and pyrido[2,3-d]pyrimidine core contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a pyrido[2,3-d]pyrimidine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H21F3N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C20H21F3N4O2/c1-11-4-3-7-27(10-11)19-25-17-16(18(29)26-19)14(9-15(28)24-17)12-5-2-6-13(8-12)20(21,22)23/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3,(H2,24,25,26,28,29)

InChI Key

AMHLZKUKRDJODE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C(CC(=O)N3)C4=CC(=CC=C4)C(F)(F)F)C(=O)N2

Origin of Product

United States

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